molecular formula C16H23N5O B12295775 1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12295775
M. Wt: 301.39 g/mol
InChI Key: DJBLFKAUYPAPLC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Win 58237 involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core structure. The synthetic route typically includes:

Industrial production methods for Win 58237 would likely involve scaling up these synthetic routes under controlled conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Win 58237 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Win 58237 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Win 58237 exerts its effects by competitively inhibiting cyclic GMP phosphodiesterase V (PDE V) from canine aorta, with a Ki value of 170 nM. This inhibition leads to an increase in cyclic GMP levels, which in turn promotes vasorelaxation and reduces mean arterial pressure. The compound also inhibits other PDE isoforms, albeit with lower potency .

Comparison with Similar Compounds

Win 58237 is unique due to its high selectivity and potency as a PDE V inhibitor. Similar compounds include:

    Sildenafil: Another PDE V inhibitor used for treating erectile dysfunction and pulmonary hypertension.

    Vardenafil: A PDE V inhibitor with similar applications as sildenafil.

    Tadalafil: Known for its longer duration of action compared to sildenafil and vardenafil.

Compared to these compounds, Win 58237 has distinct structural features and may offer different pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C16H23N5O/c1-10-13-15(21(20-10)12-4-2-3-5-12)18-14(19-16(13)22)11-6-8-17-9-7-11/h6-10,12-15,18,20H,2-5H2,1H3,(H,19,22)

InChI Key

DJBLFKAUYPAPLC-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(NC(NC2=O)C3=CC=NC=C3)N(N1)C4CCCC4

Origin of Product

United States

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